5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid
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Overview
Description
5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2. It is a pyridine derivative that contains an azetidine ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Pyridine: The azetidine ring is then attached to a pyridine moiety through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring and pyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Another compound with an azetidine ring, used in PROTAC development.
Indole Derivatives: Compounds with similar heterocyclic structures, often studied for their biological activities.
Uniqueness
5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid is unique due to its specific combination of an azetidine ring and a pyridine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(azetidin-1-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-4-8(5-11-6-9)7-12-2-1-3-12/h4-6H,1-3,7H2,(H,13,14) |
InChI Key |
ADFXRSHEEUBZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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